DM1-Mcc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

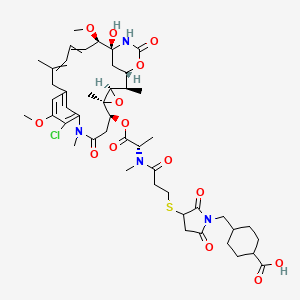

DM1-Mcc, also known as mertansine-maleimidomethyl cyclohexane-1-carboxylate, is a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs). It is a derivative of maytansine, a microtubule inhibitor, and is commonly linked to monoclonal antibodies to target specific cancer cells. This compound is particularly significant in the treatment of HER2-positive breast cancer when conjugated with trastuzumab, forming trastuzumab emtansine (T-DM1).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DM1-Mcc involves the conjugation of mertansine (DM1) with maleimidomethyl cyclohexane-1-carboxylate (Mcc) through an amide bond coupling. The process typically uses an N-hydroxysuccinimidyl (NHS) ester and a maleimide as activated functional groups. The conjugation buffer is prepared with 100 mM sodium phosphate and 150 mM sodium chloride at pH 7.25 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Techniques such as hydrophobic interaction chromatography and mass spectrometry are employed to analyze and optimize the ADCs .

Análisis De Reacciones Químicas

Types of Reactions

DM1-Mcc undergoes various chemical reactions, including:

Substitution Reactions: The maleimide group in Mcc can react with thiol groups in antibodies to form stable thioether bonds.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Typically involve thiol-containing antibodies and this compound in a buffer solution at neutral pH.

Hydrolysis: Can be induced using acidic or basic solutions.

Major Products

Substitution Reactions: Result in the formation of antibody-drug conjugates.

Hydrolysis: Produces free DM1 and Mcc.

Aplicaciones Científicas De Investigación

DM1-Mcc has a wide range of applications in scientific research, particularly in the development of targeted cancer therapies. Some key applications include:

Chemistry: Used in the synthesis of ADCs for targeted drug delivery.

Biology: Studied for its effects on microtubule dynamics and cell division.

Medicine: Integral in the treatment of HER2-positive breast cancer through the formation of trastuzumab emtansine (T-DM1)

Industry: Employed in the production of ADCs for clinical use.

Mecanismo De Acción

DM1-Mcc exerts its effects by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis. The monoclonal antibody component of the ADC targets specific antigens on cancer cells, directing this compound to the tumor site. Upon internalization, the ADC is degraded in lysosomes, releasing DM1, which binds to tubulin and prevents microtubule assembly .

Comparación Con Compuestos Similares

DM1-Mcc is compared with other maytansinoid-based ADCs such as:

SAR3419: Uses a different linker but also targets microtubules.

Lorvotuzumab mertansine (IMGN901): Similar mechanism but different antibody target.

This compound is unique due to its non-cleavable linker, which provides stability in the bloodstream and ensures targeted delivery to cancer cells .

Propiedades

Fórmula molecular |

C47H63ClN4O14S |

|---|---|

Peso molecular |

975.5 g/mol |

Nombre IUPAC |

4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C47H63ClN4O14S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)49-47)26(2)41-46(4,66-41)36(22-38(54)51(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)50(5)37(53)16-17-67-34-21-39(55)52(42(34)56)24-28-12-14-30(15-13-28)43(57)58/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H,49,60)(H,57,58)/t26-,27+,28?,30?,33+,34?,35-,36+,41-,46+,47+/m1/s1 |

Clave InChI |

RUQUNWQAIDSPKO-QKJXIHRLSA-N |

SMILES isomérico |

C[C@@H]1[C@@H]2C[C@]([C@@H](C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)O)C)C)OC)(NC(=O)O2)O |

SMILES canónico |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)O)C)C)OC)(NC(=O)O2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B12465431.png)

![2-[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid](/img/structure/B12465434.png)

![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12465468.png)

![4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)-](/img/structure/B12465471.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-ethyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B12465479.png)

![1-(3-sulfopropyl)-2-[(1E)-2-{[(2Z)-1-(3-sulfopropyl)naphtho[1,2-d][1,3]thiazol-2-ylidene]methyl}but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium](/img/structure/B12465482.png)

![Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate](/img/structure/B12465484.png)

![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12465490.png)

![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12465495.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide](/img/structure/B12465497.png)

![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide](/img/structure/B12465500.png)